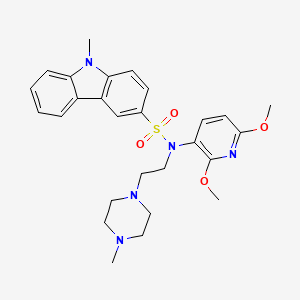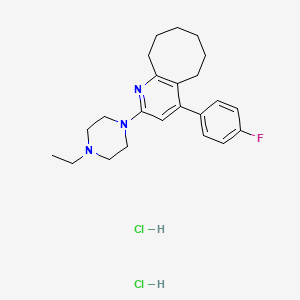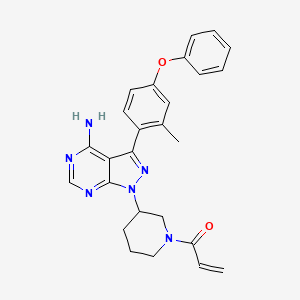
Btk-IN-22
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Btk-IN-22 is a potent inhibitor of Bruton’s tyrosine kinase (BTK), a crucial enzyme involved in the signaling pathways of B cells and other immune cells. This compound has shown significant potential in the treatment of B-cell malignancies and autoimmune diseases due to its high selectivity and efficacy .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Btk-IN-22 involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to maintain consistent quality and output. The final product undergoes rigorous quality control to meet pharmaceutical standards .
Análisis De Reacciones Químicas
Types of Reactions
Btk-IN-22 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on this compound, potentially altering its activity.
Reduction: Reduction reactions can be used to modify the compound’s structure, affecting its binding affinity to BTK.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperatures and pH to ensure optimal conditions for the desired transformations .
Major Products
The major products formed from these reactions are derivatives of this compound with modified functional groups. These derivatives are often tested for their biological activity to identify more potent and selective inhibitors .
Aplicaciones Científicas De Investigación
Btk-IN-22 has a wide range of applications in scientific research:
Chemistry: It is used as a tool compound to study the structure-activity relationships of BTK inhibitors.
Biology: this compound helps in understanding the role of BTK in B-cell development and function.
Medicine: It is being investigated for its therapeutic potential in treating B-cell malignancies and autoimmune diseases.
Industry: This compound is used in the development of new BTK inhibitors with improved efficacy and safety profiles
Mecanismo De Acción
Btk-IN-22 exerts its effects by covalently binding to the cysteine residue at the active site of BTK. This binding inhibits the kinase activity of BTK, preventing the phosphorylation of downstream signaling molecules. As a result, the proliferation and survival of B cells are inhibited, which is beneficial in treating B-cell malignancies and autoimmune diseases .
Comparación Con Compuestos Similares
Similar Compounds
Some similar compounds include:
Ibrutinib: The first BTK inhibitor approved for clinical use, known for its efficacy but also associated with off-target effects.
Zanubrutinib: A second-generation BTK inhibitor with improved selectivity and fewer side effects.
Acalabrutinib: Another second-generation inhibitor with a favorable safety profile.
Orelabrutinib: Known for its high selectivity and potency
Uniqueness of Btk-IN-22
This compound stands out due to its enhanced kinase selectivity compared to other BTK inhibitors like Ibrutinib. This selectivity reduces the likelihood of off-target effects, making it a promising candidate for further development and clinical use .
Propiedades
Fórmula molecular |
C26H26N6O2 |
|---|---|
Peso molecular |
454.5 g/mol |
Nombre IUPAC |
1-[3-[4-amino-3-(2-methyl-4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-one |
InChI |
InChI=1S/C26H26N6O2/c1-3-22(33)31-13-7-8-18(15-31)32-26-23(25(27)28-16-29-26)24(30-32)21-12-11-20(14-17(21)2)34-19-9-5-4-6-10-19/h3-6,9-12,14,16,18H,1,7-8,13,15H2,2H3,(H2,27,28,29) |
Clave InChI |
BJMXICGJKUALLN-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)OC2=CC=CC=C2)C3=NN(C4=NC=NC(=C34)N)C5CCCN(C5)C(=O)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


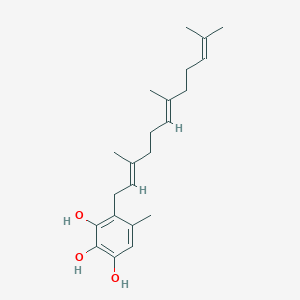
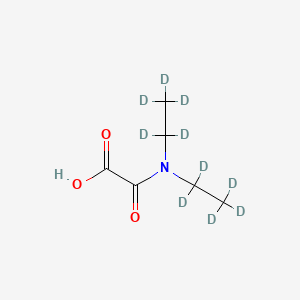

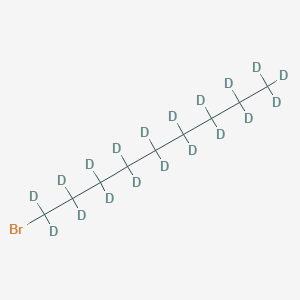
![1-[(2R,4S,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B12399950.png)
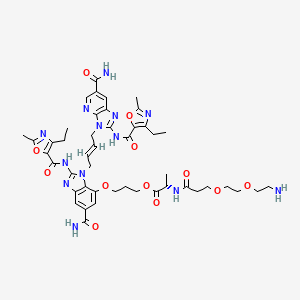

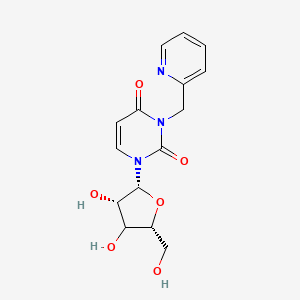
![5,7-Dihydroxy-2-(4-hydroxyphenyl)-3-[3,5,7-trihydroxy-2-(4-hydroxyphenyl)chroman-8-yl]chromen-4-one](/img/structure/B12399980.png)
![azane;[(2R)-1,1,2,3,3-pentadeuterio-2-hydroxy-3-[hydroxy-[(2R,3S,5R,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropyl] pentadecanoate](/img/structure/B12399984.png)


